molecular formula C11H12N2O2 B12984335 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-6'-carboxylic acid

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-6'-carboxylic acid

Cat. No.: B12984335
M. Wt: 204.22 g/mol
InChI Key: UZNIVAPPJHYMRD-UHFFFAOYSA-N
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Description

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-6’-carboxylic acid is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-6’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable naphthyridine derivative with a cyclopropane-containing reagent under controlled conditions. The reaction conditions often require the use of a strong base and a polar aprotic solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Mechanism of Action

The mechanism of action of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-6’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-6’-carboxylic acid stands out due to its unique naphthyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

spiro[7,8-dihydro-6H-1,8-naphthyridine-5,1'-cyclopropane]-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c14-10(15)7-5-8-9(13-6-7)12-4-3-11(8)1-2-11/h5-6H,1-4H2,(H,12,13)(H,14,15)

InChI Key

UZNIVAPPJHYMRD-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCNC3=C2C=C(C=N3)C(=O)O

Origin of Product

United States

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